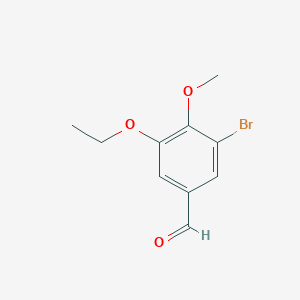
3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Descripción general
Descripción
3-Bromo-5-ethoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzaldehyde, featuring bromine, ethoxy, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde typically involves the bromination of 4-methoxybenzaldehyde followed by ethoxylation. One common method includes the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction conditions often require a solvent-free environment to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely employed to enhance efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 3-Bromo-5-ethoxy-4-methoxybenzoic acid.
Reduction: 3-Bromo-5-ethoxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-5-ethoxy-4-methoxybenzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are crucial in biochemical pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Bromo-4-ethoxybenzaldehyde: Lacks the methoxy group, affecting its reactivity and applications.
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Contains a nitrile group instead of an aldehyde, leading to different chemical properties.
Uniqueness
3-Bromo-5-ethoxy-4-methoxybenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
Propiedades
IUPAC Name |
3-bromo-5-ethoxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGQXFPWCZJUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358248 | |
| Record name | 3-bromo-5-ethoxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81805-97-2 | |
| Record name | 3-bromo-5-ethoxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


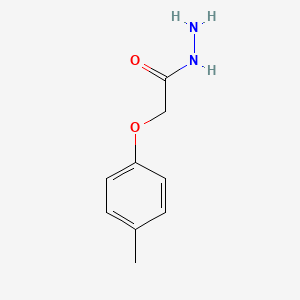
![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)
![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)
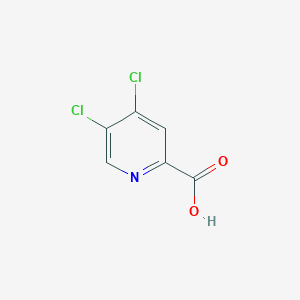

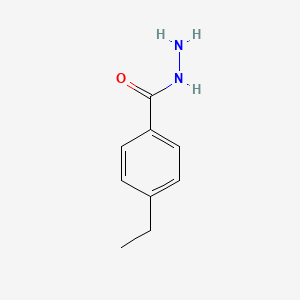
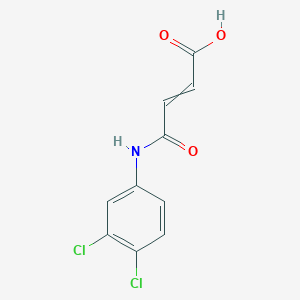
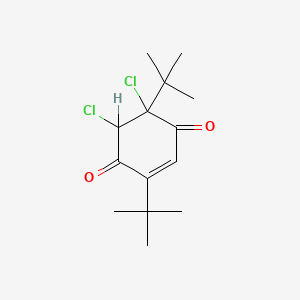
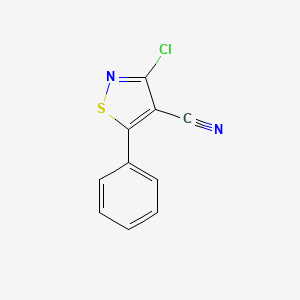

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)
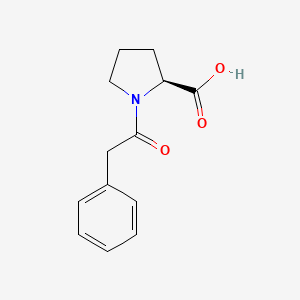
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)
![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)
